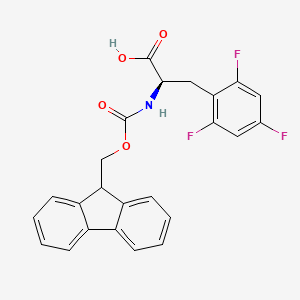
Fmoc-2,4,6-Trifluoro-D-Phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-2,4,6-Trifluoro-D-Phenylalanine is a useful research compound. Molecular weight is 441.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-TF-D-Phe is predominantly used as a building block in solid-phase peptide synthesis (SPPS). Its unique properties allow for:
- Increased Stability : The trifluoromethyl groups enhance the stability of peptides against enzymatic degradation, which is crucial for therapeutic applications .
- Tailored Peptide Properties : The incorporation of this compound can influence peptide solubility, folding, and overall bioactivity, allowing researchers to design peptides with specific functionalities .
Drug Development
The pharmaceutical industry has increasingly focused on fluorinated amino acids due to their ability to:
- Enhance Binding Affinity : The electronic properties of Fmoc-TF-D-Phe can improve the binding affinity of peptides to biological targets, potentially increasing their therapeutic efficacy .
- Stabilize Therapeutic Proteins : Incorporation into protein structures can enhance catabolic stability and prolong shelf life, making them suitable for therapeutic use .
Fluorinated Peptides in Cancer Therapy
Research has demonstrated that peptides incorporating Fmoc-TF-D-Phe exhibit enhanced interactions with cancer-related proteins. For instance, studies showed that these fluorinated peptides could effectively inhibit certain enzymes involved in tumor progression, suggesting potential applications as anticancer agents .
Enzyme Inhibition Studies
Fluorinated phenylalanines have been explored as potential enzyme inhibitors. A notable study indicated that peptides containing Fmoc-TF-D-Phe showed significant inhibitory effects on proteasome activity, which is critical in cancer treatment strategies .
Comparative Analysis with Other Fluorinated Amino Acids
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-3,4-Dihydroxy-L-Phenylalanine | Hydroxyl groups on positions 3 and 4 | Increased polarity; potential for hydrogen bonding |
| Fmoc-4-Methyl-L-Phenylalanine | Methyl group at position 4 | Altered steric hindrance; affects peptide folding |
| Fmoc-3-Chloro-L-Phenylalanine | Chlorine atom at position 3 | Different electronic properties; affects reactivity |
Fmoc-TF-D-Phe stands out due to its specific substitution pattern that imparts distinct steric and electronic properties compared to other derivatives, enhancing its utility in designing stable and active peptides .
Propriétés
Poids moléculaire |
441.4 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















